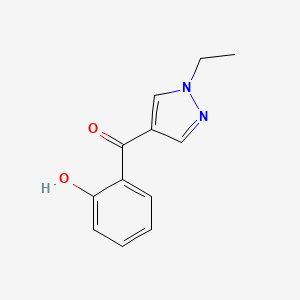
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 of the pyrazole ring and a hydroxyphenyl group attached to the carbon atom at position 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced by alkylation of the pyrazole ring using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced by a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the functional groups introduced.
科学研究应用
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.
作用机制
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the interactions with the target molecules.
相似化合物的比较
(1-Methyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone: Similar structure with a methyl group instead of an ethyl group.
(1-Phenyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone: Similar structure with a phenyl group instead of an ethyl group.
(1-Ethyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methanone: Similar structure with the hydroxy group at the 4-position of the phenyl ring instead of the 2-position.
Uniqueness: (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone is unique due to the specific positioning of the ethyl group on the pyrazole ring and the hydroxy group on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the hydroxy group at the 2-position of the phenyl ring can also influence its interactions with other molecules, potentially leading to unique properties and applications.
属性
CAS 编号 |
651727-57-0 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
(1-ethylpyrazol-4-yl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-8-9(7-13-14)12(16)10-5-3-4-6-11(10)15/h3-8,15H,2H2,1H3 |
InChI 键 |
SHPYWJWNSQQYRS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















